2-Methyl-2-nitropropyl hexylcarbamate
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Overview
Description
2-Methyl-2-nitropropyl hexylcarbamate is an organic compound with the molecular formula C11H21N2O4 It is a derivative of carbamic acid and contains both nitro and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl hexylcarbamate typically involves the reaction of 2-Methyl-2-nitropropanol with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methyl-2-nitropropanol} + \text{Hexyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitropropyl hexylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-Methyl-2-aminopropyl hexylcarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-nitropropyl hexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitropropyl hexylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-nitropropyl methacrylate: Similar structure but with a methacrylate group instead of a carbamate group.
2-Methyl-2-nitropropanol: The precursor alcohol used in the synthesis of 2-Methyl-2-nitropropyl hexylcarbamate.
Hexyl isocyanate: The isocyanate used in the synthesis.
Uniqueness
This compound is unique due to its combination of nitro and carbamate functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
549505-76-2 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2-methyl-2-nitropropyl) N-hexylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-5-6-7-8-12-10(14)17-9-11(2,3)13(15)16/h4-9H2,1-3H3,(H,12,14) |
InChI Key |
SWLKQUHVPHSXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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